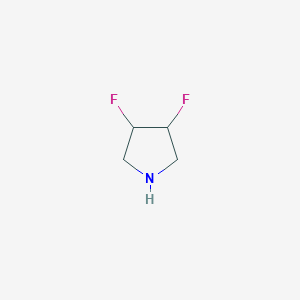

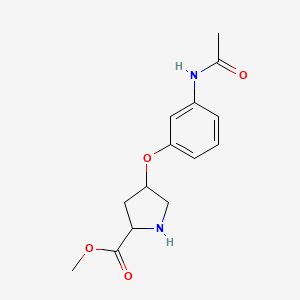

![molecular formula C34H10F14N4O4 B12105628 7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)

7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a mouthful, so let’s break it down. It belongs to the class of fluorinated organic compounds and features a complex, cage-like structure. The name hints at its intricate arrangement of nitrogen and carbon atoms, as well as its fluorinated substituents. But what does it do? Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, starting from simpler building blocks. While I don’t have specific details for this exact compound, analogous reactions can guide us. One potential approach could be a multistep process, combining cyclization, oxidation, and nitrile formation.

Reaction Conditions::- Cyclization: Intramolecular reactions could form the central cage structure.

- Oxidation: Oxidizing agents might convert precursor molecules into the desired oxo groups.

- Nitrile Formation: Introducing cyano groups (CN) could yield the dicarbonitrile compound.

Industrial Production:: Large-scale production likely involves optimization of these steps, with safety and efficiency in mind.

Chemical Reactions Analysis

Reactions::

Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability and reactivity.

Substitution: Fluorinated substituents make it an interesting candidate for substitution reactions.

Reduction: Reduction of oxo groups could yield different derivatives.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Substitution: Alkyl halides (e.g., bromides, iodides) for nucleophilic substitution.

Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

Major Products:: The specific products depend on reaction conditions, but derivatives with altered functional groups are likely.

Scientific Research Applications

Chemistry::

Materials Science: Its fluorinated nature makes it useful for low refractive index optical materials.

Organic Electronics: Applications in organic photovoltaics and organic field-effect transistors (OFETs).

Biocompatibility: Investigate its interaction with biological systems.

Drug Delivery: Could serve as a platform for drug delivery systems.

Coatings: Non-stick coatings due to fluorinated groups.

Electronics: Potential in semiconductor industry.

Mechanism of Action

The compound’s mechanism of action remains an exciting area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to other fluorinated cage structures. Its uniqueness lies in the combination of heptafluorobutyl groups, oxo moieties, and the intricate diazaheptacyclo structure.

Properties

Molecular Formula |

C34H10F14N4O4 |

|---|---|

Molecular Weight |

804.4 g/mol |

IUPAC Name |

7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile |

InChI |

InChI=1S/C34H10F14N4O4/c35-29(36,31(39,40)33(43,44)45)9-51-25(53)15-3-1-13-19-11(7-49)5-18-22-16(26(54)52(28(18)56)10-30(37,38)32(41,42)34(46,47)48)4-2-14(24(19)22)20-12(8-50)6-17(27(51)55)21(15)23(13)20/h1-6H,9-10H2 |

InChI Key |

TULREIQOGMNKIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC(=C4C3=C1C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(C(C(F)(F)F)(F)F)(F)F)C#N)C#N)C(=O)N(C2=O)CC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12105551.png)

![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)

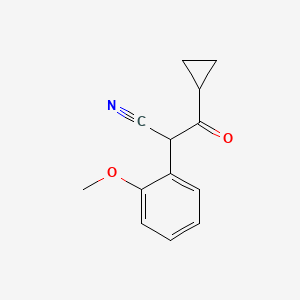

![4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)

![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)

![3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12105641.png)

![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)